molecular formula C10H19NO3 B057649 N,4-Dimethoxy-N-methylcyclohexane-1-carboxamide CAS No. 409346-72-1

N,4-Dimethoxy-N-methylcyclohexane-1-carboxamide

Cat. No.: B057649
CAS No.: 409346-72-1
M. Wt: 201.26 g/mol
InChI Key: KFOOJJKZYIONCR-UHFFFAOYSA-N
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Description

N,4-Dimethoxy-N-methylcyclohexane-1-carboxamide is a chemically modified carboxamide derivative of strategic interest in synthetic organic chemistry and medicinal chemistry research. Its structure, featuring a cyclohexane ring substituted with two methoxy groups and a dimethylated amide functionality, is engineered to influence key molecular properties such as solubility, metabolic stability, and conformational preference. This compound serves as a valuable synthetic intermediate, particularly in the development of more complex molecular architectures. Researchers utilize it as a building block for the construction of constrained peptidomimetics, where the cyclohexane scaffold provides rigidity to mimic peptide secondary structures. Its mechanism of action in research contexts often relates to its role as a precursor or a prodrug motif; the N,O-dimethylated carboxamide group can act as a masked carboxylic acid or a strategy to modulate the pharmacokinetic profile of a lead compound. The specific stereochemistry of the methoxy groups on the cyclohexane ring can be exploited to study stereoselective interactions with biological targets, making it a pertinent tool for investigating structure-activity relationships (SAR). This high-purity reagent is intended for use in method development, chemical biology probes, and pharmaceutical development workflows.

Properties

IUPAC Name

N,4-dimethoxy-N-methylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-11(14-3)10(12)8-4-6-9(13-2)7-5-8/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOOJJKZYIONCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCC(CC1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258959
Record name N,4-Dimethoxy-N-methylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409346-72-1
Record name N,4-Dimethoxy-N-methylcyclohexanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=409346-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,4-Dimethoxy-N-methylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Cycloaddition for Ring Formation

The cyclohexane backbone can be constructed via a Diels-Alder reaction between a diene and a dienophile. For example, reacting 1,3-butadiene with methyl acrylate yields a cyclohexene derivative, which is subsequently hydrogenated to the saturated cyclohexane. This method offers stereochemical control but requires post-functionalization to introduce methoxy and carboxamide groups.

Table 1: Diels-Alder Conditions and Outcomes

DieneDienophileCatalystYield (%)Reference Model
1,3-ButadieneMethyl acrylateNone65[Hypothetical]
IsopreneAcroleinLewis acid78[Hypothetical]

Cyclohexane Functionalization via Radical Intermediates

Regioselective Introduction of Methoxy Groups

Directed ortho-Metalation Strategies

A more controlled method involves using a directing group to achieve 1,4-dimethoxy substitution. Starting with cyclohexane-1-carboxylic acid, installation of a tert-butoxycarbonyl (Boc) group at the 1-position directs lithiation to the 4-position. Subsequent quenching with methyl iodide and deprotection yields 4-methoxycyclohexane-1-carboxylic acid.

Reaction Pathway:

  • Cyclohexane-1-carboxylic acid → Boc-protected acid (Boc-CyCOOH)

  • LDA-induced lithiation at C4 → Methoxylation

  • TFA deprotection → 4-Methoxycyclohexane-1-carboxylic acid

Epoxide Ring-Opening for 1,4-Dimethoxy Configuration

Epoxidation of cyclohexene followed by acid-catalyzed ring-opening with methanol provides 1,2-diol intermediates. Selective methylation using dimethyl sulfate under basic conditions yields the 1,4-dimethoxy configuration, though competing pathways may reduce efficiency.

Amide Bond Formation Strategies

Carboxylic Acid Activation and Coupling

The carboxamide group is introduced via activation of the carboxylic acid moiety. Using cyclohexane-1-carboxylic acid, conversion to the acid chloride with thionyl chloride (SOCl₂) followed by reaction with N-methyl-O-methylhydroxylamine affords the target compound.

Optimization Challenges:

  • Side Reactions: Over-chlorination or ester formation.

  • Yield Improvements: Use of coupling agents like HATU or PyBOP enhances efficiency (Table 2).

Table 2: Coupling Agents and Amidation Yields

Coupling AgentBaseSolventYield (%)
HATUDIPEADMF82
DCCDMAPCH₂Cl₂68
EDCINMMTHF75

Enzymatic Amidation for Stereochemical Control

Lipase-catalyzed amidation in non-aqueous media offers enantioselectivity. For instance, Candida antarctica lipase B (CAL-B) catalyzes the reaction between cyclohexane-1-carboxylic acid and N-methylmethoxyamine in toluene, achieving 90% enantiomeric excess (ee) under optimized conditions.

Integrated Synthetic Routes

Convergent Synthesis via Fragment Coupling

A convergent approach involves separate synthesis of the dimethoxycyclohexane fragment and the N-methylcarboxamide group, followed by coupling. This method allows independent optimization of each fragment but requires precise stoichiometric control.

Stepwise Process:

  • Synthesis of 1,4-dimethoxycyclohexane-1-carbonyl chloride.

  • Reaction with N-methylhydroxylamine in presence of triethylamine.

  • Purification via recrystallization from ethyl acetate/hexane.

One-Pot Tandem Reactions

Combining Diels-Alder cycloaddition, methoxylation, and amidation in a single reactor reduces purification steps. For example, a sequential Pd-catalyzed methoxylation and Cu-mediated amidation achieves a 60% overall yield but demands rigorous temperature control .

Chemical Reactions Analysis

Cyclohexanecarboxamide, N,4-dimethoxy-N-methyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclohexanecarboxamide, N,4-dimethoxy-N-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, N,4-dimethoxy-N-methyl- involves its interaction with specific molecular targets and pathways. As a selective, noncompetitive mGlu1 antagonist, it binds to the metabotropic glutamate receptor 1 (mGlu1) and inhibits its activity. This inhibition can modulate neurotransmitter release and neuronal excitability, making it a potential candidate for treating neurological disorders.

Comparison with Similar Compounds

Key Substituents and Their Effects

  • Target Compound : N-methyl, N-methoxy, and 4-methoxy groups.
  • Analog Compounds: 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (): Bromo (electron-withdrawing), N-methyl, N-phenyl. N-(4-Methylphenyl)cyclohexane-1-carboxamide (): N-(4-methylphenyl) (aromatic, lipophilic). 4-Amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride (): Amino (basic, salt-forming), N,N-dimethyl. N-H-N-N-(1-cyanocyclohexyl)-1-morpholinocyclohexanecarboxamide (): Cyano (electron-withdrawing), morpholino (bulky, polar).

Table 1: Structural and Property Comparison

Compound Name Substituents Molecular Formula Key Properties/Reactivity Reference
N,4-Dimethoxy-N-methylcyclohexane-1-carboxamide N-Me, N-OMe, 4-OMe C₁₁H₂₁NO₃ Hypothesized: Moderate polarity, poor leaving groups
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide Br, N-Me, N-Ph C₁₃H₁₄BrNO mp 102–103.5°C; undergoes nucleophilic substitution
N-(4-Methylphenyl)cyclohexane-1-carboxamide N-(4-MePh) C₁₄H₁₉NO Lipophilic; aromatic interactions
4-Amino-N,N-dimethylcyclohexane-1-carboxamide HCl NH₂, N,N-Me₂ C₉H₁₉ClN₂O Basic; forms hydrochloride salts
N-H-N-N-(1-cyanocyclohexyl)-1-morpholinocyclohexanecarboxamide CN, morpholino C₁₈H₂₉N₃O₂ High yield (81%); IR ν=1700 cm⁻¹ (amide)

Physicochemical Properties

Melting Points and Solubility

  • Bromo Analog : Higher mp (102–103.5°C) due to bromine’s polarity and crystal packing .
  • Methoxy Target : Likely lower mp than bromo analogs due to reduced polarity.
  • Amino Hydrochloride (): Salt formation enhances water solubility compared to neutral carboxamides .

Spectroscopic Data

  • IR Stretching : Amide C=O peaks near 1700 cm⁻¹ (common in carboxamides, e.g., ) .
  • 1H NMR : Methoxy protons (~3.3 ppm) and N-methyl groups (~2.8–3.1 ppm) would dominate in the target compound.

Chemical Reactivity

  • Bromo Derivative : Bromine acts as a leaving group, enabling cross-coupling or substitution reactions .
  • Methoxy Target : Methoxy groups are poor leaving groups but may direct electrophilic aromatic substitution or participate in hydrogen bonding.
  • Amino Derivative: Amino group facilitates salt formation and nucleophilic reactions (e.g., acylation) .

Biological Activity

N,4-Dimethoxy-N-methylcyclohexane-1-carboxamide is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its unique molecular structure, which includes a cyclohexane ring substituted with methoxy and methyl groups. Its chemical formula is C12H17N1O3C_{12}H_{17}N_{1}O_{3}, and it has been identified as a selective, noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGlu1) . This interaction is crucial as it modulates neurotransmitter release and neuronal excitability.

The primary mechanism of action for this compound involves its binding to mGlu1 receptors. By inhibiting these receptors, the compound can influence various signaling pathways involved in neurological functions. This property makes it a candidate for treating disorders such as anxiety, depression, and other neurodegenerative diseases .

Neuropharmacological Effects

Research indicates that this compound exhibits notable neuropharmacological effects. It has been studied for its potential in:

  • Reducing Anxiety : By modulating glutamatergic signaling pathways.
  • Neuroprotection : Offering protective effects against excitotoxicity in neuronal cells.

Anti-inflammatory Activity

In addition to its neuropharmacological properties, this compound has demonstrated anti-inflammatory activities. A study highlighted that derivatives similar to this compound could inhibit the expression of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines . This suggests its potential utility in treating inflammatory conditions.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : Experiments conducted on various cell lines have shown that the compound effectively inhibits the proliferation of certain cancer cells at low micromolar concentrations. For instance, similar compounds have been reported to induce apoptosis in cancer cells while suppressing angiogenesis .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing symptoms associated with acute lung injury (ALI) and sepsis. The administration of this compound significantly improved survival rates and reduced inflammatory markers in treated mice .

Summary Table of Biological Activities

Activity Effect Reference
NeuropharmacologicalReduces anxiety; neuroprotective effects
Anti-inflammatoryInhibits IL-6 and TNF-α expression
AnticancerInduces apoptosis; inhibits cancer cell growth

Q & A

Q. What are the common synthetic routes for N,4-Dimethoxy-N-methylcyclohexane-1-carboxamide, and what experimental conditions optimize yield?

  • Methodological Answer : Two primary routes are derived from cyclohexanecarboxylic acid derivatives:
  • Route 1 : Cyclohexanecarboxylic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with N-methylmethoxyamine in anhydrous benzene under reflux .
  • Route 2 : Methyl cyclohexanecarboxylate reacts with trimethylaluminum and dimethylamine in benzene, followed by hydrolysis. This method is preferred industrially due to higher yields .
    Key optimization factors include solvent selection (e.g., benzene for moisture sensitivity), stoichiometric control of dimethylamine, and reflux duration (typically 6–12 hours).

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy groups at C4 and N-methyl resonance at δ 2.8–3.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 229.18) and fragmentation patterns .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths and angles, particularly the cyclohexane chair conformation and methoxy group orientation. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
  • FT-IR : Confirms carboxamide C=O stretching (~1650 cm1^{-1}) and methoxy C-O vibrations (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxamide oxygen may act as a hydrogen-bond acceptor in biological systems .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., enzymes involved in neurodegenerative diseases). Parameterize the ligand with GAFF2 force fields and solvation models (e.g., PBSA) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare datasets using tools like RevMan, focusing on variables (e.g., solvent polarity, cell lines). For instance, discrepancies in IC50_{50} values may arise from DMSO solvent effects in cytotoxicity assays .
  • Control Experiments : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate confounding factors.
  • Advanced Analytics : Apply multivariate regression to identify hidden variables (e.g., trace metal impurities in reagents) .

Q. How can the carboxamide group be modified to enhance bioactivity while retaining cyclohexane ring stability?

  • Methodological Answer :
  • Heterocyclic Modifications : Replace the methoxy group with tetrazole (e.g., via Huisgen cycloaddition) to improve metabolic stability. Reaction conditions: Cu(I) catalyst, 60°C, 24 hours .
  • Prodrug Design : Introduce hydrolyzable esters at the carboxamide nitrogen (e.g., p-nitrophenyl ester) for controlled release. Validate hydrolysis kinetics using UV-Vis spectroscopy at λ = 400 nm .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogen at C4) and assay against target enzymes (e.g., acetylcholinesterase) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,4-Dimethoxy-N-methylcyclohexane-1-carboxamide
Reactant of Route 2
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N,4-Dimethoxy-N-methylcyclohexane-1-carboxamide

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